molecular formula C14H14O2 B160637 4,4'-Bis(hydroxymethyl)biphenyl CAS No. 1667-12-5

4,4'-Bis(hydroxymethyl)biphenyl

Cat. No.: B160637
CAS No.: 1667-12-5
M. Wt: 214.26 g/mol
InChI Key: SFHGONLFTNHXDX-UHFFFAOYSA-N
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Description

4,4’-Bis(hydroxymethyl)biphenyl is an organic compound with the molecular formula C14H14O2. It consists of two benzene rings connected by a single bond, with each benzene ring bearing a hydroxymethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4’-Bis(hydroxymethyl)biphenyl involves the reduction of 4,4’-biphenyldicarboxylic acid. This can be achieved using sodium borohydride in the presence of a Lewis acid and a suitable solvent. The reaction mixture is heated under reflux, followed by quenching with water, extraction with ethyl acetate, and purification through recrystallization .

Another method involves the reduction of 4,4’-bis(methoxycarbonyl)biphenyl using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is carried out under an inert atmosphere, and the product is purified by filtration and recrystallization .

Industrial Production Methods: Industrial production of 4,4’-Bis(hydroxymethyl)biphenyl typically follows similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost and availability. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(hydroxymethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form 4,4’-bis(methyl)biphenyl.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 4,4’-Biphenyldicarboxylic acid.

    Reduction: 4,4’-Bis(methyl)biphenyl.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

4,4’-Bis(hydroxymethyl)biphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Bis(hydroxymethyl)biphenyl involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups instead of hydroxymethyl groups.

    4,4’-Dimethylbiphenyl: Similar structure but with methyl groups instead of hydroxymethyl groups.

    4,4’-Biphenyldicarboxylic acid: Similar structure but with carboxyl groups instead of hydroxymethyl groups.

Uniqueness: 4,4’-Bis(hydroxymethyl)biphenyl is unique due to the presence of hydroxymethyl groups, which provide specific reactivity and functionality. This makes it a valuable intermediate in the synthesis of various organic compounds and materials.

Properties

IUPAC Name

[4-[4-(hydroxymethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHGONLFTNHXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346387
Record name 4,4'-Bis(hydroxymethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1667-12-5
Record name 4,4'-Bis(hydroxymethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

789 mg (20.8 mmoles) of LiAlH4 in 150 ml of anhydrous THF (tetrahydrofuran) are placed in a 2-liter flask which has a mechanical agitator, cooler, filler funnel and heating bath. A solution, heated to 50° C., of 7.5 g (27.7 mmoles) of 4,4'-bis (methoxycarbonyl)biphenyl in 500 ml of anhydrous THF is added dropwise, over a period of 1 hour, to the mixture, heated in an inert atmosphere to 50° C. under agitation. After a further 30 minutes of agitation in a heating bath, the mixture is cooled to ambient temperature and the excess LiAlH4 is destroyed by the careful addition of 15 ml of a THF/H2O (80:20) mixture. The reaction mixture is filtered on Septum G2, washing the precipitate with anydrous ethanol (3×100 ml). The combined filtrate and washings are evaporated to dryness under vacuum with the heating bath at 40° C. The residue is then redissolved with 100 ml of hot acetone (50° C.), eliminating the insoluble residue by filtration, dried on anhydrous Na2SO4 and evaporated to dryness. 5.74 g of 4,4'-bis (hydroxymethyl) biphenyl are obtained with a molar yield of 96.6%.
Quantity
789 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.1 moles 4,4'bis(acetoxymethyl)biphenyl (prepared by method C above), 0.4 mole sodium hydroxide as 23 percent aqueous solution and 50 mls ethanol were refluxed for 3 hours with stirring. The reaction mixture was filtered and the precipitate washed with water and dried to yield 0.08 moles product=80 percent of theory. m.p. 195°-97° C.
Name
4,4'bis(acetoxymethyl)biphenyl
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for synthesizing 4,4'-bis(hydroxymethyl)biphenyl?

A1: Several methods are described in the research for synthesizing this compound:

  • Reduction of 4,4'-biphenyldicarboxylic acid: This method utilizes sodium borohydride (NaBH4) in the presence of a Lewis acid and a solvent to reduce the carboxylic acid groups to hydroxymethyl groups []. This method is considered cost-effective and efficient compared to using lithium aluminum hydride (LiAlH4) [].

Q2: What factors influence the yield and purity of this compound during synthesis via the hydrolysis of 4,4'-bis(chloromethyl)biphenyl?

A2: The purity of the starting material, 4,4'-bis(chloromethyl)biphenyl, directly impacts the yield and purity of the final product []. Higher purity starting material results in higher yield and purity of this compound []. For example, using 98% pure starting material yielded 98.6% pure product, while 85% pure starting material only yielded 80.9% product with lower purity [].

Q3: How is dimethylsulfoxide quantified in recovered solvents from the synthesis of this compound?

A3: A High-Performance Liquid Chromatography (HPLC) method is employed to quantify dimethylsulfoxide in recovered solvents []. This method utilizes a Zorbax SB-C18 column and a mobile phase of methanol/water (65/35) with detection at a wavelength of 210 nm []. Quantitative analysis is achieved using external standard calibration curves, exhibiting a linear relationship between peak area and concentration [].

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